molecular formula C21H31NO B14314920 3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol CAS No. 112709-61-2

3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

Cat. No.: B14314920
CAS No.: 112709-61-2
M. Wt: 313.5 g/mol
InChI Key: KBAUXYUOKBLCFC-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is a complex organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group and a decahydronaphthalen-2-ol moiety. Phenylpiperidines are known for their diverse pharmacological activities, including analgesic and central nervous system effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is unique due to its specific combination of a phenylpiperidine moiety with a decahydronaphthalen-2-ol structure.

Properties

CAS No.

112709-61-2

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

InChI

InChI=1S/C21H31NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-3,6-7,17-21,23H,4-5,8-15H2

InChI Key

KBAUXYUOKBLCFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C(CC2C1)N3CCC(CC3)C4=CC=CC=C4)O

Origin of Product

United States

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